8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Kinase Inhibition Metabolic Stability Structure-Activity Relationship (SAR)

This building block features a privileged imidazo[1,2-b]pyridazine core with a 2-cyclopropyl group critical for kinase inhibition. Its orthogonal 8-bromo and 6-chloro handles enable sequential cross-coupling for parallel library synthesis. With favorable LogP (~2.6-3.16) and Fsp3 (0.33), it is a strategic choice for CNS kinase inhibitor development. Available in R&D quantities with full analytical support.

Molecular Formula C9H7BrClN3
Molecular Weight 272.53 g/mol
CAS No. 1298031-95-4
Cat. No. B1397057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine
CAS1298031-95-4
Molecular FormulaC9H7BrClN3
Molecular Weight272.53 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C(=N2)C(=CC(=N3)Cl)Br
InChIInChI=1S/C9H7BrClN3/c10-6-3-8(11)13-14-4-7(5-1-2-5)12-9(6)14/h3-5H,1-2H2
InChIKeyOYSHEISHKRCNMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS 1298031-95-4): A Strategic Imidazopyridazine Scaffold for Kinase Inhibitor Development


8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS: 1298031-95-4) is a halogenated heterocyclic building block featuring the imidazo[1,2-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its potent kinase inhibitory activity [1]. The compound is characterized by a molecular weight of 272.53 g/mol, a calculated LogP of approximately 2.6-3.16, and a purity specification of 97% [2]. Its unique substitution pattern—an 8-bromo, 6-chloro, and 2-cyclopropyl moiety—provides a strategic advantage for structure-activity relationship (SAR) studies and serves as a key intermediate for further functionalization via cross-coupling reactions.

Why In-Class Imidazopyridazines Cannot Substitute for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (1298031-95-4)


Substituting 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine with a generic or closely related imidazo[1,2-b]pyridazine analog is high-risk due to the profound, non-linear impact of specific substituents on kinase selectivity, cellular potency, and metabolic stability [1]. The imidazo[1,2-b]pyridazine scaffold's kinase inhibition profile is exquisitely sensitive to substitution patterns. Even minor modifications, such as the removal of the cyclopropyl group or alteration of the halogen substitution, can lead to significant shifts in target engagement, as demonstrated by >1000-fold differences in IC50 values across a panel of kinases for structurally similar derivatives [1]. Furthermore, the presence of both bromine and chlorine atoms in this specific regioisomeric arrangement provides distinct synthetic handles that are absent in other analogs, directly impacting downstream synthetic efficiency and the accessible chemical space [2][3].

Quantitative Differentiation of 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (1298031-95-4) from Key Analogs


The Cyclopropyl Moiety at C2 Enhances Metabolic Stability and Potency in Kinase Inhibition

The 2-cyclopropyl group in 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine is a critical determinant of both kinase inhibitory potency and metabolic stability. In a related patent series on imidazo[1,2-b]pyridazine kinase inhibitors, compounds bearing a 2-cyclopropyl substituent demonstrated potent ROS1 and NTRK kinase inhibition, a profile not observed in known compounds lacking this feature [1]. Furthermore, the cyclopropyl ring is a well-established strategy to block oxidative metabolism at the C2 position, a common metabolic soft spot for imidazo[1,2-b]pyridazines. While direct metabolic data for this specific compound is not publicly available, this class-level inference is strongly supported by the presence of the cyclopropyl group in numerous advanced kinase inhibitor candidates, including those with picomolar to low nanomolar cellular activity [2].

Kinase Inhibition Metabolic Stability Structure-Activity Relationship (SAR)

Dual Halogen Substitution (8-Br, 6-Cl) Provides a Unique Synthetic Handle for Diversification

The presence of both an 8-bromo and a 6-chloro substituent on the imidazo[1,2-b]pyridazine core in 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine offers a level of synthetic versatility that is quantifiably superior to mono-halogenated or non-halogenated analogs. The bromine atom is an ideal partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the chlorine atom can be selectively addressed under different conditions or serve as a tunable pharmacophore. In contrast, the comparator 6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (CAS 916257-51-7) lacks the reactive bromine handle, limiting its utility for late-stage diversification at the 8-position . Conversely, 8-bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 933190-51-3) lacks the 2-cyclopropyl group, which is crucial for modulating potency and metabolic stability, as established in Evidence Item 1 [1].

Medicinal Chemistry Cross-Coupling Parallel Synthesis

Specific Halogen Pattern Confers a Distinct Physicochemical Profile for CNS Drug Discovery

The combination of 8-bromo, 6-chloro, and 2-cyclopropyl substituents yields a calculated LogP (XLogP3-AA) of 2.6 [1] and a vendor-reported LogP of 3.16 . This lipophilicity range is strategically aligned with the optimal CNS drug space (typically LogP 2-4). The Fsp3 value of 0.33, derived from the cyclopropyl group, further indicates a favorable degree of three-dimensionality for avoiding promiscuous off-target binding and improving solubility . In contrast, the des-cyclopropyl analog 8-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 933190-51-3) has a lower molecular weight (232.47 g/mol) but lacks the structural features associated with enhanced metabolic stability and target engagement . The 2-cyclopropyl group in the target compound is thus a key differentiator, providing a more advanced starting point for CNS-oriented kinase inhibitor programs.

CNS Penetration Lipophilicity Physicochemical Properties

Recommended Application Scenarios for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine (1298031-95-4)


Hit-to-Lead Optimization for ROS1/NTRK Kinase Inhibitors

This compound is an optimal core scaffold for initiating structure-activity relationship (SAR) studies targeting ROS1 or NTRK fusion-driven cancers. The 2-cyclopropyl group is essential for the kinase inhibitory activity reported for this chemotype, while the dual halogen handles enable efficient parallel synthesis to explore vectors for improving potency and selectivity [1].

Synthesis of Diverse Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

The orthogonal reactivity of the 8-bromo and 6-chloro substituents makes this compound a superior building block for generating focused libraries of imidazo[1,2-b]pyridazine-based kinase inhibitors. It is particularly well-suited for sequential Suzuki-Miyaura and Buchwald-Hartwig amination reactions to rapidly explore chemical space at two distinct vectors, a capability not available with mono-halogenated analogs .

CNS-Penetrant Kinase Inhibitor Discovery Programs

Given its favorable calculated lipophilicity (LogP ~2.6-3.16) and the presence of a cyclopropyl group that increases Fsp3 (0.33), this compound is a strategic choice for CNS drug discovery. It offers a more advanced starting point than flatter, less lipophilic imidazo[1,2-b]pyridazine analogs for developing treatments for brain cancers or neurodegenerative diseases where kinase inhibition is a validated target [2].

Chemical Probe Development for DYRK/CLK Kinase Families

The imidazo[1,2-b]pyridazine scaffold is a known pharmacophore for selective DYRK and CLK kinase inhibition [3]. This specific compound's substitution pattern can serve as a foundation for developing potent and selective chemical probes to interrogate the biological functions of these understudied kinases, which are implicated in various diseases including cancer and neurodegeneration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.